An In-depth Technical Guide to 6,7-Disubstituted Flavones: Focus on 6,7-Dimethoxyflavone
An In-depth Technical Guide to 6,7-Disubstituted Flavones: Focus on 6,7-Dimethoxyflavone
Introduction
Flavonoids, a broad class of plant secondary metabolites, have garnered significant attention within the scientific community for their diverse and potent biological activities. Their basic C6-C3-C6 carbon skeleton, consisting of two phenyl rings (A and B) linked by a heterocyclic pyran ring (C), allows for a vast array of substitution patterns, leading to thousands of unique structures with distinct physicochemical and pharmacological properties.[1] Methylated flavones, in particular, have emerged as a promising area of research due to their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts.
This technical guide provides a comprehensive overview of flavones with a focus on the 6,7-disubstitution pattern on the A-ring. While information on the specific compound 6,7-dimethylflavone is scarce in publicly accessible scientific literature, this guide will utilize the closely related and well-characterized analogue, 6,7-dimethoxyflavone , as a primary exemplar. By examining the chemical structure, molecular properties, synthesis, and biological implications of 6,7-dimethoxyflavone, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this important subclass of flavonoids.
Chemical Structure and Physicochemical Properties
The core structure of a flavone is 2-phenyl-4H-1-benzopyran-4-one.[2] The numbering of the carbon atoms in the flavone skeleton is crucial for accurately describing the positions of substituents. The A-ring comprises carbons 5, 6, 7, and 8, while the B-ring consists of carbons 2', 3', 4', 5', and 6'.
6,7-Dimethoxyflavone: A Case Study
6,7-Dimethoxyflavone is a methylated flavone with two methoxy groups (-OCH₃) attached to the 6th and 7th carbons of the A-ring.
Chemical Structure:
Caption: 2D Chemical Structure of 6,7-Dimethoxyflavone.
Molecular Formula and Weight:
The empirical formula for 6,7-dimethoxyflavone is C₁₇H₁₄O₄ . Its calculated molecular weight is 282.29 g/mol .[3]
Physicochemical Properties Summary:
The following table summarizes key computed and experimental properties of 6,7-dimethoxyflavone and related methylated flavones for comparative analysis.
| Property | 6,7-Dimethoxyflavone | 5,7-Dimethoxyflavone | 6-Methoxyflavone |
| PubChem CID | 329783472 | 88881[3] | 147157[4] |
| Molecular Formula | C₁₇H₁₄O₄ | C₁₇H₁₄O₄[3] | C₁₆H₁₂O₃[4] |
| Molecular Weight ( g/mol ) | 282.29 | 282.29[3] | 252.26[4] |
| IUPAC Name | 6,7-dimethoxy-2-phenylchromen-4-one | 5,7-dimethoxy-2-phenylchromen-4-one[3] | 6-methoxy-2-phenylchromen-4-one[4] |
| CAS Number | Not readily available | 21392-57-4[3] | 26964-24-9[4] |
| Melting Point | Data not available | 154 °C[3] | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Synthesis of 6,7-Disubstituted Flavones
The synthesis of flavones can be achieved through several established methods. A common and versatile approach is the oxidative cyclization of chalcones . This method involves two key steps:
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Claisen-Schmidt Condensation: This step forms the chalcone precursor. It involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde. For the synthesis of 6,7-dimethoxyflavone, the starting materials would be 2'-hydroxy-4',5'-dimethoxyacetophenone and benzaldehyde.
-
Oxidative Cyclization: The resulting chalcone is then cyclized to form the flavone ring. A common reagent for this transformation is iodine in dimethyl sulfoxide (DMSO).[5][6]
Illustrative Synthesis Workflow:
Caption: General workflow for the synthesis of 6,7-Dimethoxyflavone.
Experimental Protocol: Synthesis of a Dimethoxyflavone (General Procedure)
This protocol is a generalized representation based on established methods for synthesizing similar flavones.[5][6]
-
Chalcone Synthesis:
-
Dissolve equimolar amounts of the appropriate substituted 2'-hydroxyacetophenone and benzaldehyde in ethanol.
-
Slowly add an aqueous solution of a strong base (e.g., 50% KOH) to the mixture while stirring at room temperature.
-
Continue stirring for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is then filtered, washed with water until neutral, and dried. Recrystallization from a suitable solvent (e.g., ethanol) may be necessary for purification.
-
-
Flavone Synthesis (Oxidative Cyclization):
-
Dissolve the purified chalcone in a minimal amount of DMSO.
-
Add a catalytic amount of iodine (I₂) to the solution.
-
Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated flavone is filtered, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization.
-
Spectroscopic Characterization
The structural elucidation of synthesized flavones relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the flavone skeleton and the positions of the substituents. The chemical shifts and coupling constants of the aromatic protons provide detailed information about the substitution pattern on both the A and B rings.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups present in the molecule, such as the carbonyl group (C=O) of the pyran ring and the C-O-C stretching of the methoxy groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the flavone, which can be useful for characterization.
Biological Activities and Potential Applications
While specific biological data for 6,7-dimethylflavone is lacking, the broader class of methylated flavones exhibits a wide range of pharmacological activities. The presence and position of methoxy groups can significantly influence the biological effects of a flavone.
Potential Therapeutic Areas for Methylated Flavones:
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Anticancer Activity: Many methylated flavones have demonstrated cytotoxic effects against various cancer cell lines.[7] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[7]
-
Anti-inflammatory Effects: Flavonoids are well-known for their anti-inflammatory properties, and methylation can enhance this activity. They can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and by downregulating the production of pro-inflammatory cytokines.
-
Neuroprotective Properties: Some methylated flavones have shown promise in protecting neuronal cells from oxidative stress and inflammation, suggesting their potential in the management of neurodegenerative diseases.
-
Antiviral and Antimicrobial Activities: Certain flavonoids exhibit activity against a range of viruses and bacteria, and methylation can impact the potency and spectrum of this activity.
Signaling Pathway Modulation:
The biological effects of methylated flavones are often mediated through their interaction with various cellular signaling pathways.
Caption: Potential signaling pathways modulated by methylated flavones.
Future Directions and Conclusion
The study of methylated flavones, including those with a 6,7-disubstitution pattern, remains a vibrant area of research. While this guide has focused on 6,7-dimethoxyflavone due to the limited availability of data on 6,7-dimethylflavone, it highlights the importance of this structural motif.
Future research should aim to:
-
Develop and publish reliable synthetic routes for 6,7-dimethylflavone to enable its biological evaluation.
-
Conduct comprehensive spectroscopic characterization of 6,7-dimethylflavone to establish a reference dataset.
-
Perform in vitro and in vivo studies to elucidate the specific biological activities and mechanisms of action of 6,7-dimethylflavone and compare them to its dimethoxy analogue.
-
Explore the structure-activity relationships of a wider range of 6,7-disubstituted flavones to identify lead compounds for drug development.
References
-
PubChem. 3,7-Dimethoxyflavone. National Center for Biotechnology Information. [Link]
-
PubChem. 5,7-Dimethoxyflavone. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Methoxyflavone. National Center for Biotechnology Information. [Link]
-
PubChem. 5,4'-Dihydroxy-6,7-Dimethoxyflavanone. National Center for Biotechnology Information. [Link]
-
PubChem. 6,3'-Dimethoxyflavone. National Center for Biotechnology Information. [Link]
-
PubChem. Flavonol. National Center for Biotechnology Information. [Link]
-
Sultana, S., et al. (2006). new synthesis of 5 ,7- dimethoxyflavone and 5,7,3',4' - tetramethoxyflavone. ResearchGate. [Link]
-
Wikipedia. Flavonoid. [Link]
-
A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. MDPI. [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Center for Biotechnology Information. [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. ResearchGate. [Link]
-
Wikipedia. Flavone. [Link]
Sources
- 1. Flavonoid - Wikipedia [en.wikipedia.org]
- 2. Flavone - Wikipedia [en.wikipedia.org]
- 3. 5,7-Dimethoxyflavone | C17H14O4 | CID 88881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Methoxyflavone | C16H12O3 | CID 147157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5,7-DIMETHOXYFLAVONE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
